5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a nitro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitro-N-phenylaniline: Similar in structure but lacks the thiazole ring.
5-chloro-4-methyl-2-nitroaniline: Similar in structure but has a methyl group instead of the phenoxyphenyl group.
5-chloro-2,4-dinitrotoluene: Similar in structure but has two nitro groups and a methyl group instead of the thiazole and phenoxyphenyl groups
Uniqueness
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the phenoxyphenyl group, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above .
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4S/c23-15-8-11-20(26(28)29)18(12-15)21(27)25-22-24-19(13-31-22)14-6-9-17(10-7-14)30-16-4-2-1-3-5-16/h1-13H,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSESKKKMYITP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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